3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
CAS No.:
Cat. No.: VC18153352
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO4 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-17(14(19)20)10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20) |
| Standard InChI Key | OUKSZKVLQXRHKA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring substituted at positions 1 and 3. Position 1 hosts both the Boc-protected amino group (-NHBoc) and a carboxylic acid (-COOH), while position 3 contains a benzyl moiety (-C6H5CH2). This configuration imposes steric constraints that influence reactivity and binding interactions. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic steps .
Synthetic Pathways and Methodologies
Key Synthetic Steps
Synthesis typically begins with functionalizing the cyclobutane ring. A plausible route involves:
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Amination: Introducing the amino group at position 1 via Curtius rearrangement or nucleophilic substitution.
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Boc Protection: Reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form -NHBoc.
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Benzylation: Friedel-Crafts alkylation or Suzuki coupling to attach the benzyl group at position 3.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile to yield the -COOH group.
Challenges and Optimization
Reaction conditions must balance steric hindrance from the cyclobutane ring and Boc group. Polar aprotic solvents like tetrahydrofuran (THF) improve solubility, while low temperatures (-20°C to 0°C) minimize decomposition. Purification often employs column chromatography or recrystallization to achieve ≥95% purity.
Applications in Antiviral Drug Development
Precursor to Bioactive Molecules
Upon Boc deprotection with trifluoroacetic acid, the free amine engages in peptide coupling reactions to form antiviral agents. For example, it may inhibit viral proteases by mimicking natural substrates, disrupting viral replication.
Mechanistic Insights and Biological Activity
Deprotection and Activation
The Boc group is cleaved under acidic conditions, generating a reactive amine that interacts with viral enzymes. Kinetic studies suggest a two-step mechanism:
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Protonation: The tert-butyl group is protonated, weakening the Boc-carbamate bond.
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Cleavage: Elimination of CO2 and tert-butanol yields the free amine.
Target Engagement
The deprotected amine forms hydrogen bonds with catalytic residues in viral proteases, while the benzyl group occupies hydrophobic pockets. This dual interaction suppresses enzymatic activity, as observed in SARS-CoV-2 main protease (Mpro) assays.
Comparative Analysis with Related Cyclobutane Derivatives
Steric and Electronic Effects
Compared to non-benzylated analogs (e.g., (1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid), the benzyl group enhances lipophilicity, improving membrane permeability but reducing metabolic stability .
Functional Group Modifications
Replacing the benzyl group with a hydroxymethyl moiety (as in 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid) increases polarity, favoring renal excretion over hepatic metabolism.
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